molecular formula C19H15N3O2 B1669472 CP21R7 CAS No. 125314-13-8

CP21R7

Katalognummer: B1669472
CAS-Nummer: 125314-13-8
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: RGTAEYDIDMGJLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CP21R7 ist ein potenter und selektiver Inhibitor der Glykogensynthasekinase-3 beta (GSK-3β), einer Serin/Threoninkinase, die an verschiedenen zellulären Prozessen beteiligt ist, wie z. B. der Signalübertragung von der Zellmembran zum Zellkern, der Gentranskription, der Translation, der Zytoskelettstrukturierung sowie dem Zellzyklusfortschritt und dem Überleben . This compound zeigt auch eine inhibitorische Aktivität gegenüber der Proteinkinase C alpha (PKCα) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Techniken wie Rekristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CP21R7 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CP21R7 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv GSK-3β hemmt. Die Hemmung von GSK-3β führt zur Aktivierung der kanonischen Wnt-Signalgebung, was zu erhöhten intrazellulären β-Catenin-Spiegeln führt. Diese Aktivierung fördert verschiedene zelluläre Prozesse, darunter Zellproliferation, Differenzierung und Überleben . This compound hemmt auch PKCα, allerdings mit geringerer Potenz .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Tool Compound for GSK-3β Studies : CP21R7 is employed as a tool compound to investigate the inhibition of GSK-3β and its downstream effects on various biochemical pathways. Its high potency makes it a preferred choice in experimental setups focused on GSK-3β-related signaling.

Biology

  • Cell Signaling and Differentiation : Research has demonstrated that this compound significantly enhances the expression of meso-endoderm markers in induced pluripotent stem cells (iPSCs), indicating its role in promoting differentiation processes .
  • Endothelial Differentiation : In studies involving human pluripotent stem cells, this compound was shown to improve endothelial differentiation efficiency when combined with specific growth factors .

Medicine

  • Cancer Research : this compound has been investigated for its potential therapeutic applications in various cancers. For example:
    • Cervical Cancer : In HeLa cells, treatment with this compound resulted in reduced cell viability and migration, indicating its potential as a therapeutic agent against cervical cancer. The compound inhibited tumor growth in xenograft models, underscoring its clinical relevance .
    • Gastric Cancer : Functional experiments have suggested that GSK-3β inhibition via this compound can suppress proliferation and invasion in gastric cancer cell lines, presenting a promising avenue for cancer treatment .

Industry

  • Drug Development : The pharmaceutical industry is exploring this compound for the development of new therapeutic agents targeting GSK-3β. Its ability to modulate critical signaling pathways positions it as a valuable candidate in drug discovery efforts aimed at treating metabolic disorders and neurodegenerative diseases.

Data Tables

Application AreaSpecific Use CaseFindings
ChemistryGSK-3β inhibition studiesPotent inhibitor with IC50 = 1.8 nM
BiologyEndothelial differentiationEnhanced differentiation in iPSCs
MedicineCervical cancer treatmentReduced cell viability and migration; inhibited tumor growth
IndustryDrug developmentPotential therapeutic agent for metabolic disorders

Case Study 1: GSK-3β Inhibition in Cancer Treatment

In a study examining the effects of this compound on cervical cancer cells, researchers found that treatment with 0.5 μM this compound significantly decreased cell proliferation and migration over time. The use of both scratch assays and Transwell assays confirmed these findings, demonstrating that GSK-3β inhibition plays a crucial role in regulating tumorigenesis .

Case Study 2: Enhancing Endothelial Differentiation

A comparative analysis of differentiation protocols revealed that the addition of this compound during the initial phases of stem cell culture led to a marked increase in endothelial cell yield compared to traditional methods. This study highlighted the compound's efficacy in promoting desired cellular outcomes through targeted inhibition of GSK-3β .

Wirkmechanismus

CP21R7 exerts its effects by selectively inhibiting GSK-3β. The inhibition of GSK-3β leads to the activation of canonical Wnt signaling, resulting in increased levels of intracellular β-catenin. This activation promotes various cellular processes, including cell proliferation, differentiation, and survival . This compound also inhibits PKCα, although with lower potency .

Biologische Aktivität

CP21R7 is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including cell signaling, gene transcription, and cell cycle regulation. Its inhibition has been linked to various therapeutic applications, particularly in oncology and regenerative medicine.

This compound functions primarily as an ATP-competitive inhibitor of GSK-3β. This inhibition leads to the activation of the Wnt signaling pathway, which is crucial for various developmental processes and cellular functions. The compound exhibits an IC50 of 1.8 nM for GSK-3β, indicating its potency in inhibiting this target .

Activation of Wnt Signaling

In human induced pluripotent stem cells (iPSCs), this compound was shown to activate canonical Wnt signaling effectively. The highest activity was observed at a concentration of 3 μM, significantly upregulating the expression of T (Brachyury), a meso-endoderm marker . This suggests that this compound can influence differentiation pathways in stem cells.

Cell Proliferation and Migration

A study involving HeLa cells demonstrated that treatment with this compound (0.5 μM) resulted in reduced cell viability and proliferation. This was assessed using CCK-8 and EdU assays, indicating that GSK-3β inhibition may lower cell survival by impairing proliferation . Additionally, migration assays showed that this compound significantly inhibited HeLa cell migration over time, further supporting its potential as an anti-cancer agent .

In Vivo Studies

In xenograft models, this compound administration led to slower tumor growth in mice injected with HeLa cells. The results indicated a significant reduction in tumor weight and growth rate compared to control groups, highlighting the compound's potential efficacy in cancer therapy .

Comparative Analysis with Other GSK-3 Inhibitors

CompoundIC50 (nM) for GSK-3βMechanismEffect on Wnt Signaling
This compound1.8ATP-competitiveStrong activation
LY2090314~0.5ATP-competitiveMore potent than this compound
Tideglusib>1000AllostericNo significant effect

This table illustrates the potency and mechanism of action of this compound compared to other known GSK-3 inhibitors. While LY2090314 shows higher potency, this compound still demonstrates significant biological activity relevant for therapeutic applications .

Cancer Treatment

Research indicates that GSK-3β plays an oncogenic role in cervical cancer. Inhibition via this compound not only reduced proliferation but also migration capabilities of cancer cells. This suggests that targeting GSK-3β may be a viable strategy for treating cervical cancer and potentially other malignancies .

Stem Cell Differentiation

This compound has been utilized in studies focusing on enhancing endothelial differentiation from human pluripotent stem cells (hPSCs). Its application during specific phases of differentiation resulted in increased yields of endothelial cells, demonstrating its utility in regenerative medicine .

Eigenschaften

IUPAC Name

3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTAEYDIDMGJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(1-methylindol-3-yl)-4-(3-nitrophenyl)-1H-pyrrole-2,5-dione (6.5 g, 19 mmol) in acetone (500 mL), was added TiCl3 (45 mL) in 5 portions at 30 minute interval. The reaction mixture was stirred at room temperature overnight and then neuteralized with 10N NaOH. The product was extracted with EtOAc, dried, and concentrated. The crude product was purified on a silica gel column with 3% MeOH in CH2Cl2 to afford 3-(1-methylindol-3-yl)-4-(3-aminophenyl)-1H-pyrrole-2,5-dione (4.9 g, 82.5%).
Name
3-(1-methylindol-3-yl)-4-(3-nitrophenyl)-1H-pyrrole-2,5-dione
Quantity
6.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP21R7
Reactant of Route 2
CP21R7
Reactant of Route 3
CP21R7
Reactant of Route 4
CP21R7
Reactant of Route 5
CP21R7
Reactant of Route 6
CP21R7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.